Tetrakis(3-bromophenyl)silane

Descripción general

Descripción

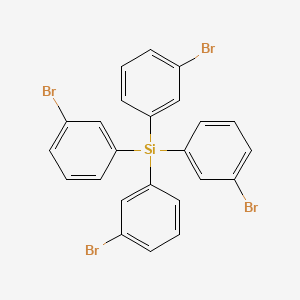

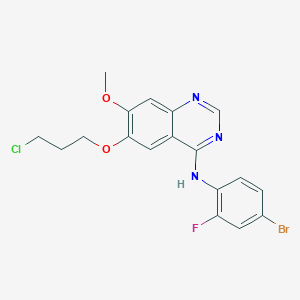

Tetrakis(3-bromophenyl)silane is a chemical compound with the molecular formula C24H16Br4Si and a molecular weight of 652.09 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to moisture .

Molecular Structure Analysis

The molecular structure of Tetrakis(3-bromophenyl)silane consists of a silicon atom at the center, surrounded by four 3-bromophenyl groups .Chemical Reactions Analysis

Tetrakis(3-bromophenyl)silane has been used in the synthesis of porous organic polymers (POPs) via Sonogashira–Hagihara coupling reactions . These polymers have high thermal stability and specific surface areas, making them promising candidates for various applications .Physical And Chemical Properties Analysis

Tetrakis(3-bromophenyl)silane appears as a white to light yellow powder or crystal . It has a melting point range of 183.0 to 187.0 °C . .Aplicaciones Científicas De Investigación

Material Building Blocks

Tetrakis(3-bromophenyl)silane is used as a material building block in the field of materials science . It is particularly used in the creation of small molecule semiconductor building blocks .

Organometallic Reagents

In the field of chemistry, Tetrakis(3-bromophenyl)silane is used as an organometallic reagent . It is specifically used in the creation of organosilicon compounds .

Synthesis of Porous Organic Polymers

Tetrakis(3-bromophenyl)silane is used in the synthesis of porous organic polymers . These polymers have high thermal stability and specific surface areas, making them suitable for various applications .

Carbon Dioxide Sorption

The porous organic polymers synthesized using Tetrakis(3-bromophenyl)silane show moderate carbon dioxide uptakes . This makes them potentially useful in applications related to the storage and capture of CO2 .

Intermediate for Hole Transport Materials

Tetrakis(3-bromophenyl)silane is used as an intermediate for emerging hole transport materials . These materials are based on a silicon core .

Use in Perovskite Solar Cells

Materials containing Tetrakis(3-bromophenyl)silane have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells . This suggests potential applications in the field of renewable energy .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetrakis(3-bromophenyl)silane is primarily used as an intermediate in the synthesis of emerging hole transport materials . These materials are based on a silicon core, which is the primary target of Tetrakis(3-bromophenyl)silane .

Mode of Action

The compound interacts with its silicon-based targets through Sonogashira–Hagihara coupling reactions . This interaction results in the formation of novel porous organic polymers .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(3-bromophenyl)silane are primarily related to the synthesis of porous organic polymers . The compound’s interaction with silicon-centered monomers influences the structure geometry of these monomers, thereby tuning the porosity of the resulting materials .

Result of Action

The primary molecular effect of Tetrakis(3-bromophenyl)silane’s action is the formation of porous organic polymers with high thermal stability and specific surface areas . These materials show moderate carbon dioxide uptakes and a comparably high binding ability with CO2 .

Action Environment

The action, efficacy, and stability of Tetrakis(3-bromophenyl)silane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the temperature and specific conditions of the synthesis process can impact the compound’s action and the properties of the resulting materials .

Propiedades

IUPAC Name |

tetrakis(3-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONAMFYGJFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(3-bromophenyl)silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?

A: Tetrakis(3-bromophenyl)silane is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []

Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?

A: Research has shown that using Tetrakis(3-bromophenyl)silane as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.

Q3: What are the potential applications of porous organic polymers synthesized using Tetrakis(3-bromophenyl)silane?

A: The POPs synthesized using Tetrakis(3-bromophenyl)silane, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516344.png)

![1-(3-Chloro-2-fluorobenzoyl)-4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]piperazine hydrochloride](/img/structure/B1516350.png)

![(5-Cyano-8-cyclopropyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl) trifluoromethanesulfonate](/img/structure/B1516397.png)

![Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-,dodecyl sulfate, dodecyl sulfate (1:1:1)](/img/structure/B1516410.png)